2-Chloroquinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

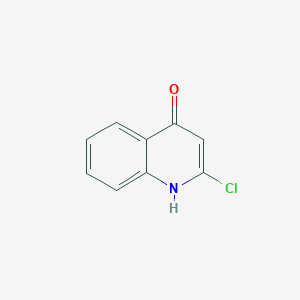

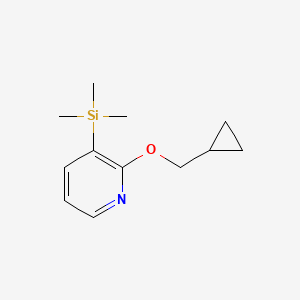

2-Chloroquinolin-4-ol is a chemical compound with the molecular formula C9H6ClNO. It is also known by other names such as 2-Chloro-4-hydroxyquinoline and 2-Chloroquinolin-4 (1H)-one . The molecular weight of this compound is 179.60 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Chloroquinolin-4-ol can be represented by the InChI code1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)C=C(N2)Cl . Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloroquinolin-4-ol are not available, quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloroquinolin-4-ol include a molecular weight of 179.60 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 29.1 Ų and a complexity of 237 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Recent research has explored the synthesis and reactions of 2-chloroquinolin-4-ol and its analogs. One study focused on the chemistry of 2-chloroquinoline-3-carbaldehyde, a related compound, discussing its synthesis and the biological evaluation of its derivatives (Hamama et al., 2018). Another work described the synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, which showed potential as antibacterial agents (Balaji et al., 2013).

Antituberculosis Activity

2-Chloroquinolin-4-ol derivatives have been examined for their antituberculosis activity. A study on new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols revealed significant antituberculosis activity (Omel’kov et al., 2019). Additionally, the in vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis demonstrated good antituberculosis activity (Hongmanee et al., 2006).

Cancer Therapy

Studies have indicated the potential of chloroquine and its analogs in cancer therapy. Chloroquine, a 4-aminoquinoline derivative, has been researched for its ability to enhance the efficacy of cancer therapies (Solomon & Lee, 2009). Another study dissected the pharmacological effects of chloroquine in cancer treatment, focusing on its interference with inflammatory signaling pathways (Varışlı, Cen, & Vlahopoulos, 2019).

Antiviral Research

Chloroquine and its derivatives have also been investigated for their antiviral properties. A study on chloroquine's effects on viral infections highlighted its potential against various viruses, including those causing HIV and severe acute respiratory syndrome (Savarino et al., 2003). Additionally, computational studies have assessed chloroquine metabolites as potential candidates for treating coronavirus (COVID-19) (Vaidya & Vyas, 2020).

Safety And Hazards

The safety information for 2-Chloroquinolin-4-ol indicates that it should be stored in a sealed, dry environment at room temperature . The compound is associated with hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFLMSYIISDCLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593033 |

Source

|

| Record name | 2-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroquinolin-4-ol | |

CAS RN |

771555-21-6 |

Source

|

| Record name | 2-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)

![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)

![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)

![[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1356800.png)

![N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine](/img/structure/B1356808.png)

![5-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1356814.png)